Researchers requiring a potent, well-characterized positive control for RNA polymerase II stalling and transcriptional mutagenesis assays face unreliable outcomes with unmethylated analogs. 6-Methyl-thio-guanosine is the precise solution.
- Delivers high RMF (85%) and low RBE (24%) in hRNAPII competitive transcription assays, a quantifiable advantage over inactive SG (0% RMF).
- Offers validated, distinct chromatographic properties for LC-MS/MS thiopurine monitoring, achieving <8% intra-assay variability and >92% accuracy.
- Provides a defined photophysical model system due to its unique S6-methylation-dependent triplet state dynamics and spectral blueshift.
Molecular FormulaC11H15N5O4S
Molecular Weight313.34 g/mol
CAS No.4914-73-2
Cat. No.B3052942
⚠ Attention: For research use only. Not for human or veterinary use.
6-Methyl-thio-guanosine (CAS 4914-73-2), also known as 2-amino-6-methylthio-9-(β-D-ribofuranosyl)-9H-purine, is a sulfur-containing purine nucleoside analog with a molecular formula of C11H15N5O4S and a molecular weight of 313.34 g/mol [1]. It belongs to the thiopurine class of compounds and serves as a key methylated metabolite of the prodrug 6-thioguanine, formed via the enzymatic activity of thiopurine S-methyltransferase (TPMT) [2]. As a guanine analog, this compound is widely utilized in research investigating nucleoside metabolism, DNA/RNA incorporation effects, and transcriptional interference mechanisms [3]. Its structural modification—the S6-methyl group—distinguishes it from canonical guanosine and unmethylated 6-thioguanosine, conferring distinct biochemical and photophysical properties that are critical for targeted research applications [4].
Transcriptional StudiesSupports RNA polymerase II transcription inhibition and mutagenesis endpoint research.
Metabolite AnalysisMay serve as an analytical reference for thiopurine nucleotide profiling by LC-MS.
Photophysical ProbeSupports studies of S6-methylation effects on nucleoside photochemical behavior.
[2] Human Metabolome Database. (2021). Showing metabocard for 6-Methylthioguanosine monophosphate (HMDB0060413). View Source
[3] You, C., Dai, X., Yuan, B., & Wang, Y. (2012). Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells. Journal of Biological Chemistry, 287(49), 40915-40923. View Source
[4] Ashwood, B., Ortiz-Rodríguez, L. A., & Crespo-Hernández, C. E. (2018). Photochemical relaxation pathways of S6-methylthioinosine and O6-methylguanosine in solution. Faraday Discussions, 207, 351-374. View Source
Why 6-Methyl-thio-guanosine Cannot Be Substituted
Generic substitution with unmethylated 6-thioguanosine (SG) or alternative thiopurine analogs such as 6-methylthioinosine fails because 6-methyl-thio-guanosine possesses a unique S6-methyl modification that fundamentally alters its biochemical interactions and experimental outcomes. Head-to-head transcriptional studies demonstrate that S6mG acts as a potent inhibitor of human RNA polymerase II (hRNAPII) and exhibits high transcriptional mutagenicity, whereas SG shows negligible effects on transcriptional efficiency or fidelity [1]. Similarly, photophysical analyses reveal that S6-methylation decreases the rate of triplet state population and induces a spectral blueshift compared to unmethylated 6-thioguanosine, properties critical for studies involving light absorption, photosensitization, or spectroscopic detection [2]. Furthermore, the compound's role as the direct TPMT-dependent methylated metabolite distinguishes it from 6-methylthioinosine, which originates from a different metabolic branch and contributes to cytotoxicity via distinct nucleotide homeostasis mechanisms [3]. These quantifiable divergences in transcriptional impact, photophysical behavior, and metabolic origin necessitate the use of this specific compound for precise and reproducible research outcomes.
Transcriptional context mismatch
Unmethylated 6-thioguanosine may lack the reported inhibition and mutagenesis properties, potentially altering assay outcomes.
Metabolic pathway divergence
6-Methylthioinosine originates from a different TPMT-mediated branch, not as a direct 6-thioguanine metabolite.
[1] You, C., Dai, X., Yuan, B., & Wang, Y. (2012). Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells. Journal of Biological Chemistry, 287(49), 40915-40923. View Source
[2] Ashwood, B., Ortiz-Rodríguez, L. A., & Crespo-Hernández, C. E. (2018). Photochemical relaxation pathways of S6-methylthioinosine and O6-methylguanosine in solution. Faraday Discussions, 207, 351-374. View Source
[3] Hofmann, U., Heinkele, G., Angelberger, S., Schaeffeler, E., Lichtenberger, C., Jaeger, S., Reinisch, W., & Schwab, M. (2012). Simultaneous Quantification of Eleven Thiopurine Nucleotides by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 84(3), 1294-1301. View Source
6-Methyl-thio-guanosine Differentiation Evidence
Transcriptional Inhibition & Mutagenesis: S6mG vs SG
In direct head-to-head assays, 6-Methyl-thio-guanosine (S6mG) markedly inhibits transcription by human RNA polymerase II (hRNAPII) and induces high-frequency transcriptional mutagenesis, whereas unmethylated 6-thioguanosine (SG) exerts negligible effects on both transcriptional efficiency and fidelity [1].
Transcriptional Bypass EfficiencyHead-to-head
RBE: 24% (S6mG) vs ≈100% (SG), 76% reduction
Supports transcription inhibition endpoint review
In vitro hRNAPII assay
TranscriptionMutagenesisRNA PolymeraseDNA Damage
Evidence Dimension
Transcriptional bypass efficiency (RBE) with hRNAPII in vitro
Target Compound Data
RBE = 24%
Comparator Or Baseline
SG: RBE ≈ 100% (no significant compromise)
Quantified Difference
76% reduction in transcriptional efficiency
Conditions
In vitro transcription assay using hRNAPII on plasmid templates containing a single defined lesion
Why This Matters
This 76% efficiency reduction quantifies a functional divergence that is critical for researchers studying transcriptional stress, polymerase stalling, or lesion bypass, where substitution with SG would yield false-negative results.
TranscriptionMutagenesisRNA PolymeraseDNA Damage
[1] You, C., Dai, X., Yuan, B., & Wang, Y. (2012). Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells. Journal of Biological Chemistry, 287(49), 40915-40923. View Source
Transcriptional Mutagenesis Frequency: S6mG vs SG
S6mG exhibits high transcriptional mutagenesis with hRNAPII, whereas SG produces no detectable mutant transcripts under identical conditions [1].
Relative mutation frequency (RMF) during transcription
Target Compound Data
RMF = 85% (hRNAPII in vitro)
Comparator Or Baseline
SG: 0% (no mutant transcripts detected)
Quantified Difference
85% absolute difference (mutagenic vs. non-mutagenic)
Conditions
In vitro transcription by human RNA polymerase II; lesion situated on transcribed strand
Why This Matters
An 85% mutagenesis frequency establishes S6mG as a robust positive control for transcriptional mutagenesis studies, a property entirely absent in SG, making S6mG the definitive choice for investigating lesion-induced transcriptional errors.
MutagenesisTranscriptionRNA PolymeraseDNA Damage
[1] You, C., Dai, X., Yuan, B., & Wang, Y. (2012). Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells. Journal of Biological Chemistry, 287(49), 40915-40923. View Source
Transcriptional Efficiency in Human Cells (S6mG vs SG)
In human fibroblast cells (GM00637), S6mG substantially reduces transcriptional efficiency, while SG only modestly compromises transcription with RBE values of ∼65% [1].
GM00637 human skin fibroblasts; 24-hour post-transfection; lesion on transcribed strand
Why This Matters
The differential in vivo impact validates S6mG as a more potent transcriptional inhibitor than SG in a human cellular context, essential for studies requiring robust transcriptional blockage.
TranscriptionHuman CellsDNA DamageRepair
[1] You, C., Dai, X., Yuan, B., & Wang, Y. (2012). Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells. Journal of Biological Chemistry, 287(49), 40915-40923. View Source
Triplet State Dynamics and Spectral Shift vs. 6-Thioguanosine
S6-methylation of the guanosine moiety decreases the rate of population to the lowest-energy triplet state and induces a blueshift in the ground-state absorption spectrum relative to unmethylated 6-thioguanosine [1].
Triplet State & Spectral ShiftCross-study
Decreased triplet population rate; blueshift vs. unmethylated
Triplet state population rate and ground-state absorption spectrum
Target Compound Data
Decreased triplet population rate; blueshifted absorption spectrum (relative to 6-thioguanosine)
Comparator Or Baseline
6-Thioguanosine (unmethylated): higher triplet population rate; red-shifted absorption
Quantified Difference
Qualitative change reported; exact rate constants not provided in abstract
Conditions
UVB radiation; broadband transient absorption spectroscopy in solution
Why This Matters
The distinct photophysical signature—decreased triplet yield and spectral blueshift—differentiates S6mG for applications in photosensitization studies, singlet oxygen generation assays, and spectroscopic tracking of thiopurine metabolites, where unmethylated 6-thioguanosine would exhibit confounding photochemical behavior.
[1] Ashwood, B., Ortiz-Rodríguez, L. A., & Crespo-Hernández, C. E. (2018). Photochemical relaxation pathways of S6-methylthioinosine and O6-methylguanosine in solution. Faraday Discussions, 207, 351-374. View Source
Metabolic Origin: TPMT-Dependent Methylation vs. 6-Methylthioinosine
6-Methyl-thio-guanosine (as its mono-, di-, and triphosphate nucleotides) is the direct product of thiopurine S-methyltransferase (TPMT) acting on 6-thioguanine nucleotides, whereas 6-methylthioinosine nucleotides originate from a distinct branch of thiopurine metabolism via methylation of thioinosine monophosphate [1].
Metabolic Pathway OriginClass-level inference
TPMT-dependent methylation branch distinct from inosine pathway
Supports metabolic pathway assignment context
LC-MS/MS metabolite profiling in RBCs
MetabolismTPMTThiopurineNucleotide
Evidence Dimension
Metabolic pathway origin
Target Compound Data
MeTGMP formed via TPMT methylation of 6-thioguanosine monophosphate
Comparator Or Baseline
6-Methylthioinosine nucleotides (MeTIMP) formed via TPMT methylation of thioinosine monophosphate
Quantified Difference
Distinct metabolic branch points; both are quantified simultaneously in RBCs via LC-MS/MS with intra-assay variability <8% and accuracy 92-107% [1]
Conditions
Human red blood cells from IBD patients on long-term azathioprine therapy
Why This Matters
The distinct metabolic origin defines the compound's role as a specific biomarker for TPMT activity on 6-thioguanine, enabling precise pharmacogenetic and therapeutic monitoring studies that cannot be substituted with 6-methylthioinosine, which reports on a separate metabolic route.
MetabolismTPMTThiopurineNucleotide
[1] Hofmann, U., Heinkele, G., Angelberger, S., Schaeffeler, E., Lichtenberger, C., Jaeger, S., Reinisch, W., & Schwab, M. (2012). Simultaneous Quantification of Eleven Thiopurine Nucleotides by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 84(3), 1294-1301. View Source
DNMT Modulation and Global DNA Hypomethylation
6-Methylthioguanosine 5′-monophosphate contributes to decreased DNMT levels and global DNA hypomethylation in a TPMT-dependent manner, with effects comparable to the demethylating agent 5-aza-2′-deoxycytidine [1].
DNMT & DNA HypomethylationClass-level inference
Decreased DNMT levels; global hypomethylation comparable to 5-aza-dC
Supports epigenetic mechanism endpoint context
TPMT-expressing cell models
EpigeneticsDNA MethylationDNMTTPMT
Evidence Dimension
Effect on DNMT levels and global DNA methylation
Target Compound Data
Significant decrease in DNMT levels and global DNA methylation (comparable to 5-aza-2′-deoxycytidine)
Qualitatively comparable demethylation effect; exact fold-change not provided in abstract
Conditions
TPMT-expressing cell lines treated with 6-mercaptopurine or 6-thioguanine
Why This Matters
This epigenetic activity positions 6-methylthioguanosine monophosphate as a research tool for studying DNA methylation dynamics and as a potential contributor to thiopurine therapeutic mechanisms, a property not shared by unmethylated 6-thioguanosine nucleotides.
EpigeneticsDNA MethylationDNMTTPMT
[1] Hogarth, L. A., Redfern, C. P., Teodoridis, J. M., Hall, A. G., Anderson, H., Case, M. C., & Coulthard, S. A. (2008). The effect of thiopurine drugs on DNA methylation in relation to TPMT expression. Biochemical Pharmacology, 76(8), 1024-1035. View Source
6-Methyl-thio-guanosine Applications
Transcriptional Lesion Bypass and Mutagenesis Assays
Ideal for use as a site-specific DNA lesion in competitive transcription and adduct bypass assays to quantify RNA polymerase II stalling and transcriptional mutagenesis. The high RMF of 85% and low RBE of 24% with hRNAPII (versus SG's 0% RMF and ∼65% RBE) make S6mG the preferred positive control for studying transcription-coupled repair, lesion tolerance, and the biological consequences of DNA methylation damage [1].
Essential as an analytical reference standard in LC-MS/MS methods for simultaneous quantification of thiopurine nucleotides (TGNs and methylated metabolites) in red blood cells. The compound's distinct chromatographic and mass spectrometric properties, validated in methods achieving intra-assay variability <8% and accuracy 92-107%, enable precise therapeutic drug monitoring and pharmacogenetic studies of TPMT activity in patients receiving azathioprine or 6-mercaptopurine [1].
Photochemical and Spectroscopic Studies of Modified Nucleosides
Suited for investigating the photophysical consequences of S6-methylation on purine chromophores, including triplet state dynamics, UV absorption properties, and singlet oxygen generation. The observed decreased triplet population rate and spectral blueshift relative to unmethylated 6-thioguanosine provide a well-defined system for structure-photophysics relationship studies and for developing photosensitization-based applications [1].
Epigenetic Research: DNA Methylation and DNMT Modulation
Applicable as a research tool in studies examining the epigenetic effects of thiopurine metabolites, specifically the TPMT-dependent contribution of 6-methylthioguanosine monophosphate to DNMT downregulation and global DNA hypomethylation. Its demethylation potency comparable to 5-aza-2′-deoxycytidine makes it relevant for investigating epigenetic mechanisms in cancer and autoimmune disease contexts [1].
Application
Selection Property
Validation Focus
Transcription lesion bypass studies
Site-specific DNA lesion with defined transcriptional impact
RNA polymerase II inhibition and mutagenesis endpoint validation
Thiopurine metabolite analytical reference
LC-MS/MS reference standard for thiopurine nucleotide profiling
Metabolite quantification and TPMT activity monitoring
Photochemical probe for modified nucleosides
S6-methylation photophysical signature
Triplet state dynamics and spectral characterization
Epigenetic research tool
DNMT downregulation and demethylation context
Global DNA methylation endpoint review in TPMT-expressing models
[1] You, C., Dai, X., Yuan, B., & Wang, Y. (2012). Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells. Journal of Biological Chemistry, 287(49), 40915-40923. View Source
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